2-methyl-octahydro-1H-indole
Overview
Description
2-methyl-octahydro-1H-indole is a chemical compound with the CAS Number: 50669-77-7 . It has a molecular weight of 139.24 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17N/c1-7-6-8-4-2-3-5-9(8)10-7/h7-10H,2-6H2,1H3
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 139.24 .Scientific Research Applications
Hydrogen Storage
Methylated indoles, including compounds similar to 2-methyl-octahydro-1H-indole, are being explored for their potential in hydrogen storage. The Liquid Organic Hydrogen Carrier (LOHC) approach utilizes these compounds due to their favorable thermochemical characteristics and higher stability during hydrogenation and dehydrogenation cycles compared to their non-methylated counterparts. Research has confirmed the improved stability of methylated LOHC molecules and comparable enthalpy of reaction for hydrogen release, highlighting their viability for efficient and stable hydrogen storage solutions (Vostrikov et al., 2023).
Analytical Chemistry
In the field of analytical chemistry, octahydro-1H-indole derivatives have been used as key materials in the synthesis of pharmaceutical compounds. A method developed for the separation and quantification of Octahydro-1H-indole-2-carboxylic acid and its isomers, important for synthesizing Perindopril and Trandolapril, employs HPLC with a refractive index detector. This method provides a cost-effective and reliable tool for the quantitative determination of these compounds, demonstrating the critical role of indole derivatives in pharmaceutical quality control (Vali et al., 2012).
Membrane Studies
Research on indole derivatives also extends to the study of membrane properties and protein interactions. For instance, the formation of stable vesicles from N- or 3-alkylindoles suggests a potential for indole compounds to serve as membrane anchors in proteins. This study provides insights into the stacking interactions and hydrogen bonding of indoles, contributing to our understanding of membrane dynamics and protein structure (Abel et al., 2000).
Organic Synthesis and Catalysis
The versatility of indole derivatives in synthesis is further highlighted by their use in palladium-catalyzed reactions. These reactions enable the synthesis and functionalization of indoles, crucial for producing biologically active compounds and materials. Palladium catalysis has revolutionized the synthesis of indoles, offering efficient pathways to a wide range of indole-based structures with applications in pharmaceuticals and materials science (Cacchi & Fabrizi, 2005).
Photophysical Studies
Indole derivatives have been studied for their photophysical properties, with applications in fluorescent probes and sensors. The synthesis and photophysical examination of new fluorescent indole derivatives from β-bromodehydroamino acids showcase their potential as fluorescent probes. These compounds exhibit high fluorescence quantum yields and sensitivity to solvent polarity, indicating their suitability for detecting and sensing applications (Pereira et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors . This suggests that 2-methyl-octahydro-1H-indole may also interact with various receptors, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s plausible that this compound may exhibit similar interactions.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that this compound might be involved in similar biochemical pathways.
Pharmacokinetics
The indole nucleus is found in many important synthetic drug molecules , suggesting that this compound may have similar ADME properties that impact its bioavailability.
Result of Action
Indole derivatives are known to possess various biological activities . Therefore, it’s plausible that this compound may have similar effects.
Action Environment
It’s known that environmental factors can influence the action of indole derivatives . Therefore, it’s plausible that similar factors may influence the action of this compound.
properties
IUPAC Name |
2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7-6-8-4-2-3-5-9(8)10-7/h7-10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHBAERTGJSGHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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